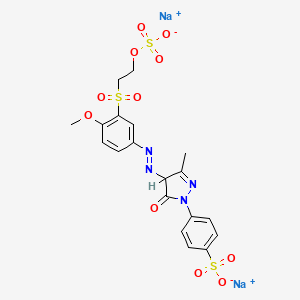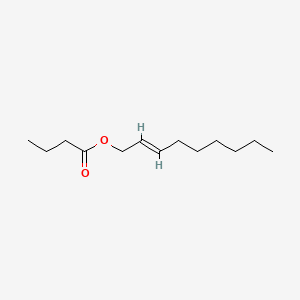
Butanoic acid, 2-nonenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 2-nonenyl ester, also known as 2-Nonenyl butanoate, is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly found in fruits and flowers. This particular ester is synthesized from butanoic acid and 2-nonenol, and it is used in various applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butanoic acid, 2-nonenyl ester, is typically synthesized through the esterification reaction between butanoic acid and 2-nonenol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound, follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield. The ester is then purified through distillation or other separation techniques to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 2-nonenyl ester, undergoes several types of chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Butanoic acid and 2-nonenol.
Reduction: 2-Nonenol.
Transesterification: A different ester depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 2-nonenyl ester, has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of butanoic acid, 2-nonenyl ester, involves its interaction with specific molecular targets, such as enzymes and receptors. The ester can undergo hydrolysis to release butanoic acid and 2-nonenol, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl butanoate: Found in pineapple oil.
Isopentyl acetate: A constituent of banana oil.
Uniqueness
Butanoic acid, 2-nonenyl ester, is unique due to its specific combination of butanoic acid and 2-nonenol, which imparts distinct chemical and physical properties. Its longer carbon chain compared to simpler esters like methyl butanoate results in different reactivity and applications .
Eigenschaften
CAS-Nummer |
68922-00-9 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
[(E)-non-2-enyl] butanoate |
InChI |
InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-12-15-13(14)11-4-2/h9-10H,3-8,11-12H2,1-2H3/b10-9+ |
InChI-Schlüssel |
JTZDGEKMDBKLAI-MDZDMXLPSA-N |
Isomerische SMILES |
CCCCCC/C=C/COC(=O)CCC |
Kanonische SMILES |
CCCCCCC=CCOC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


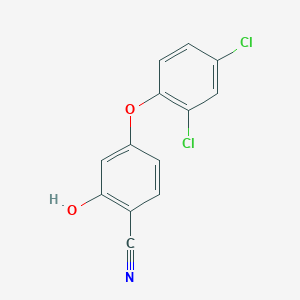
![1-[(Benzyloxy)methyl]cyclohexan-1-ol](/img/structure/B14462405.png)
![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)

![(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester](/img/structure/B14462409.png)
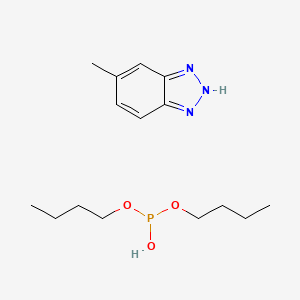
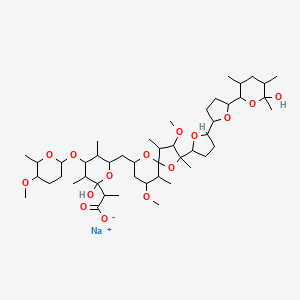
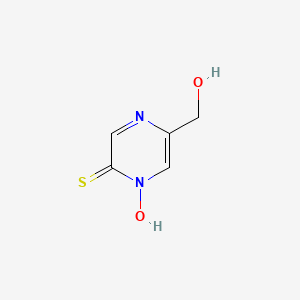

![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B14462433.png)
![2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole]](/img/structure/B14462447.png)

